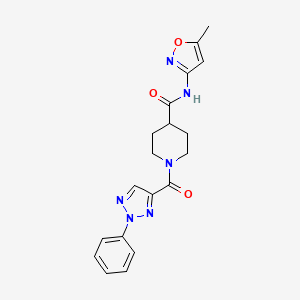

![molecular formula C17H14ClN3O3 B6587566 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide CAS No. 1226435-67-1](/img/structure/B6587566.png)

5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide (CMOB) is an organic compound that has been widely studied in the scientific community due to its unique properties. CMOB is a heterocyclic compound, containing both nitrogen and oxygen atoms in its structure, making it a potentially useful chemical for a variety of applications. CMOB has been studied for its potential to act as an antifungal agent, as well as for its ability to act as a catalyst for certain reactions. CMOB has also been studied for its potential to act as a bioactive agent and for its potential to be used in the synthesis of other compounds.

Applications De Recherche Scientifique

5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has been studied for its potential to act as an antifungal agent, as well as for its ability to act as a catalyst for certain reactions. This compound has also been studied for its potential to act as a bioactive agent and for its potential to be used in the synthesis of other compounds. This compound has been shown to have antifungal activity against a variety of species, including Aspergillus niger, Candida albicans, and Trichophyton mentagrophytes. This compound has also been studied for its potential to act as a catalyst in the synthesis of other compounds, such as 4-methyl-2-phenyl-1,3-dioxolane. This compound has also been studied for its potential to act as a bioactive agent, as it has been shown to inhibit the growth of human cancer cell lines.

Mécanisme D'action

Target of Action

Similar compounds have been known to target the nlrp3 inflammasome .

Mode of Action

It’s worth noting that compounds with similar structures have been reported to inhibit the nlrp3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Inhibition of this complex can help in controlling inflammatory responses.

Result of Action

If the compound indeed targets the nlrp3 inflammasome, it could potentially modulate the inflammatory response in the body .

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide in laboratory experiments is its high yield in synthesis. This compound can be synthesized in high yields using a variety of methods, making it a useful compound for laboratory experiments. Additionally, this compound has been shown to have a variety of bioactive properties, making it a potentially useful compound for a variety of applications. However, there are some limitations to using this compound in laboratory experiments. This compound is an organic compound and its reactivity can be affected by various environmental factors, such as light, temperature, and pH. Additionally, this compound is a heterocyclic compound and its reactivity can be affected by the presence of other compounds in the reaction mixture.

Orientations Futures

5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has a variety of potential future applications due to its unique properties. This compound could be further studied for its potential to act as an antifungal agent, as well as for its potential to act as a catalyst for certain reactions. This compound could also be studied for its potential to act as a bioactive agent, as well as for its potential to be used in the synthesis of other compounds. Additionally, this compound could be studied for its potential to be used in the development of new drugs and therapeutic agents. Finally, this compound could be studied for its potential to be used in the development of new materials, such as polymers and nanomaterials.

Méthodes De Synthèse

5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has been synthesized through a variety of methods, including reaction of 5-chloro-2-methoxybenzaldehyde with 3-methyl-1,2,4-oxadiazole in the presence of acetic anhydride. This reaction yields the desired product in high yields. Other methods for the synthesis of this compound include reaction of 5-chloro-2-methoxybenzaldehyde with 3-methyl-1,2,4-oxadiazole in the presence of sodium hydroxide, as well as reaction of 5-chloro-2-methoxybenzaldehyde with 3-methyl-1,2,4-oxadiazole in the presence of potassium carbonate.

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c1-10-19-17(24-21-10)11-3-6-13(7-4-11)20-16(22)14-9-12(18)5-8-15(14)23-2/h3-9H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLATXZFXPQEYCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587503.png)

![11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6587505.png)

![2-(benzylsulfanyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6587513.png)

![1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6587521.png)

![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587525.png)

![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6587529.png)

![3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B6587542.png)

![N1-[2-(4-methoxyphenyl)ethyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6587545.png)

![1-[2-(2-chloro-6-fluorophenyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6587559.png)

![3-{2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6587578.png)

![2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6587584.png)

![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6587586.png)